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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays designed to
study the loading of the SA-2-containing cohesin complex onto DNA. These assays are critical
for understanding the molecular mechanisms of sister chromatid cohesion, DNA repair, and 3D
genome organization, and for the development of therapeutic agents targeting these
processes.

Application Notes

The cohesin complex, essential for genome integrity, exists in two major forms in somatic cells,
distinguished by the presence of either the SA-1 (STAG1) or SA-2 (STAG2) subunit. While both
are involved in sister chromatid cohesion, they have distinct roles in DNA repair and gene
regulation.[1] SA-2 containing cohesin, in particular, is recruited to sites of DNA damage and
plays a crucial role in homologous recombination repair.[1] In vitro reconstitution of cohesin
loading allows for a mechanistic dissection of this process, enabling the study of individual
components and their regulation.

Recent studies have highlighted that SA-2 is a DNA-binding protein with a preference for DNA
replication and repair intermediates, such as single-stranded DNA (ssDNA) gaps and forks,
though it does not show strong sequence specificity.[2][3] This suggests a model where SA-2
acts as a sensor for these structures, guiding the cohesin complex to appropriate locations on
the chromosome. The loading of cohesin onto DNA is an ATP-dependent process facilitated by
the Scc2-Scc4 (NIPBL-MAU2 in humans) loader complex.[4][5][6]
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The following protocols describe methods to purify the necessary components and perform in
vitro cohesin loading assays, allowing for the quantitative analysis of SA-2 dependent cohesin
loading.

Key Experimental Protocols
Purification of Recombinant Human Cohesin (SA-2
containing) and Scc2-Scc4 Loader Complex

Objective: To obtain highly pure and active cohesin and loader complexes for in vitro assays.

Methodology: This protocol is adapted from methodologies used for purifying human and yeast
cohesin complexes.

Materials:

Sf9 insect cells

e Baculovirus expression vectors for human SMC1, SMC3, RAD21, and SA-2 (STAG2)
e Baculovirus expression vectors for human Scc2 (NIPBL) and Scc4 (MAU2)

« Affinity chromatography resins (e.g., Strep-Tactin, FLAG affinity gel)

e Size-exclusion chromatography column (e.g., Superose 6)

e Lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCI, 5 mM MgCI2, 10% glycerol, 0.1%
Triton X-100, 1 mM DTT, protease inhibitors)

e Wash buffer (Lysis buffer with 300 mM KCI)

o Elution buffer (Lysis buffer with 2.5 mM desthiobiotin for Strep-Tactin or 100 pg/ml 3xFLAG
peptide for FLAG affinity)

Protocol:

o Expression: Co-infect Sf9 cells with baculoviruses encoding the four cohesin subunits
(SMC1, SMC3 with a C-terminal Strep-tag, RAD21, and SA-2 with a C-terminal FLAG-tag).
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For the loader, co-infect a separate batch of Sf9 cells with baculoviruses for Scc2 and Scc4.

» Lysis: Harvest cells 48-72 hours post-infection. Resuspend the cell pellet in lysis buffer and
lyse by sonication.

 Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
« Affinity Purification (Cohesin):

o Incubate the clarified lysate with Strep-Tactin resin to bind the SMC3-Strep-tagged
complex.

o Wash the resin extensively with wash buffer.
o Elute the complex with elution buffer containing desthiobiotin.

o Perform a second affinity purification step using FLAG affinity gel to ensure all four
subunits are present. Elute with FLAG peptide.

« Affinity Purification (Scc2-Scc4): Purify the loader complex using a similar affinity purification
strategy based on the tags incorporated into the expression constructs.

o Size-Exclusion Chromatography: As a final purification step for both complexes, perform
size-exclusion chromatography to separate fully assembled complexes from aggregates and
individual subunits.

e Quality Control: Analyze the purified complexes by SDS-PAGE and Coomassie blue staining
to assess purity and stoichiometry.

In Vitro Cohesin Loading Assay on Plasmid DNA

Objective: To quantitatively measure the loading of SA-2 cohesin onto circular DNA in the
presence of the Scc2-Scc4 loader and ATP.

Methodology: This assay is based on the principle of topological entrapment of circular DNA by
the cohesin ring.[4]

Materials:
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e Purified human SA-2 cohesin complex
e Purified human Scc2-Scc4 loader complex
e Supercoiled plasmid DNA (e.g., pBluescript)

o Cohesin Loading Buffer (35 mM Tris-HCI pH 7.5, 25 mM NaCl, 1 mM MgCI2, 1 mM TCEP,
5% glycerol)

e ATP solution (10 mM)

e Proteinase K

o Agarose gel electrophoresis system
Protocol:

e Reaction Setup: In a 15 pL reaction volume, combine the following components in cohesin
loading buffer:

o SA-2 Cohesin: 30-100 nM

o Scc2-Sccé4: 60-100 nM

o Plasmid DNA: ~3.3 nM
e Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.
« Incubation: Incubate the reaction at 32°C for 60-120 minutes.

o Termination and DNA Release: Stop the reaction by adding SDS to a final concentration of
1% and Proteinase K to a final concentration of 1 mg/ml. Incubate at 37°C for 30 minutes to
digest proteins and release non-topologically bound DNA.

e Analysis: Analyze the DNA products by agarose gel electrophoresis. Topologically loaded
cohesin will cause the circular DNA to migrate differently than the unloaded plasmid.
Quantify the amount of loaded DNA using densitometry.
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Experimental Workflow for In Vitro Cohesin Loading Assay
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Caption: Workflow for in vitro SA-2 cohesin loading assay.

DNA Binding Affinity Assay using Fluorescence
Anisotropy

Objective: To determine the binding affinity (Kd) of SA-2 for various DNA substrates.

Methodology: Fluorescence anisotropy measures the change in the rotational diffusion of a
fluorescently labeled DNA molecule upon protein binding.

Materials:
o Purified SA-2 protein

o Fluorescently labeled DNA oligonucleotides (e.g., SSDNA, dsDNA, DNA with gaps or
overhangs)

» Binding Buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
o Fluorometer capable of measuring fluorescence anisotropy

Protocol:
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+ Reaction Setup: Prepare a series of reactions with a fixed concentration of fluorescently
labeled DNA (e.g., 5 nM) and increasing concentrations of SA-2 protein in the binding buffer.

¢ Incubation: Incubate the reactions at room temperature for 30 minutes to reach equilibrium.
+ Measurement: Measure the fluorescence anisotropy of each sample.

o Data Analysis: Plot the change in anisotropy as a function of the SA-2 concentration. Fit the
data to a one-site binding model to determine the equilibrium dissociation constant (Kd).
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Caption: Proposed pathway for SA-2 mediated cohesin loading.

Quantitative Data Summary

SA-2 Binding to DNA In Vitro Cohesin
Assay Parameter )
Substrates[7] Loading[4]
Protein/Complex Purified SA-2 Purified Cohesin & Scc2-Scc4
Fluorescently labeled DNA ] ]
Substrate ) Supercoiled plasmid DNA
oligos
Key Reagents ATP
Incubation Time 30 minutes 60-120 minutes
Incubation Temperature Room Temperature 32°C
Readout Fluorescence Anisotropy (Kd) Agarose Gel Electrophoresis

SSRNA (66 nt): Kd=7.2+£2.5

NMssDNA (66 nt): Kd =41.0 Cohesin: 30-100 nMScc2-
Reported Values NMdsRNA (66 bp): Kd =31.2+  Scc4: 60-100 nMDNA: ~3.3

1.8 nMdsDNA (66 bp): Kd = nM

76.2 £ 3.9 nM

Note: The binding affinities for SA-2 to RNA substrates are also included for comparison, as
recent studies indicate SA-1 and SA-2 are also RNA binding proteins.[7] This may have
implications for cohesin loading at R-loop structures.[7]

Logical Relationship of Cohesin Loading
Components

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b610642?utm_src=pdf-body-img
https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://academic.oup.com/nar/article/48/10/5639/5827199
https://www.life-science-alliance.org/content/1/5/e201800143
https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://www.benchchem.com/product/b610642?utm_src=pdf-body
https://academic.oup.com/nar/article/48/10/5639/5827199
https://academic.oup.com/nar/article/48/10/5639/5827199
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

DNA Substrate
(e.g., plasmid with ssDNA gap)

SA-2 Cohesin Complex Scc2-Scc4 Loader

Successful Cohesin Loading

Click to download full resolution via product page

Caption: Requirements for successful in vitro cohesin loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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